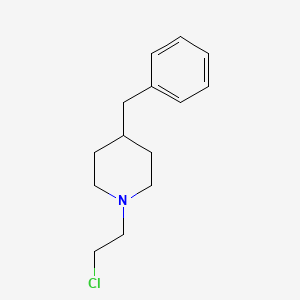
4-Benzyl-1-(2-chloroethyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyl-1-(2-chloroethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a benzyl group attached to the piperidine ring, which is further connected to a chloroethane moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(2-chloroethyl)piperidine typically involves the reaction of 4-benzylpiperidine with chloroethane under specific conditions. One common method is the nucleophilic substitution reaction where 4-benzylpiperidine reacts with chloroethane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-Benzyl-1-(2-chloroethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloroethane moiety can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives like alcohols or amines.
Substitution: Substituted products depending on the nucleophile used.
科学的研究の応用
4-Benzyl-1-(2-chloroethyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including interactions with various biological targets.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Benzyl-1-(2-chloroethyl)piperidine involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chloroethane group may also contribute to the compound’s overall pharmacological profile by influencing its binding affinity and selectivity for certain receptors.
類似化合物との比較
Similar Compounds
4-Benzylpiperidine: A structurally similar compound with a benzyl group attached to the piperidine ring.
2-Benzylpiperidine: Another related compound with a benzyl group at the 2-position of the piperidine ring.
Benzylpiperazine: A compound with a benzyl group attached to a piperazine ring.
Uniqueness
4-Benzyl-1-(2-chloroethyl)piperidine is unique due to the presence of both the benzylpiperidine and chloroethane moieties, which confer distinct chemical and pharmacological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H20ClN |
|---|---|
分子量 |
237.77 g/mol |
IUPAC名 |
4-benzyl-1-(2-chloroethyl)piperidine |
InChI |
InChI=1S/C14H20ClN/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
InChIキー |
BBDCCXMBOJDLMO-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


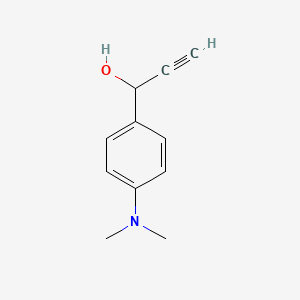
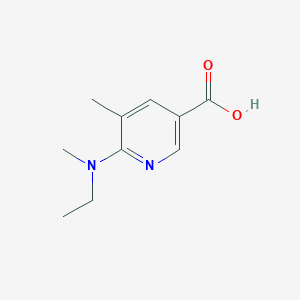
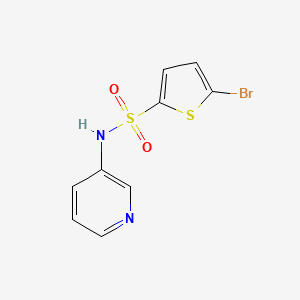
![[3,5-Diamino-6-(2,3,5-trichlorophenyl)pyrazin-2-yl]methanol](/img/structure/B8778449.png)
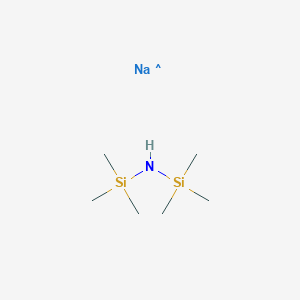
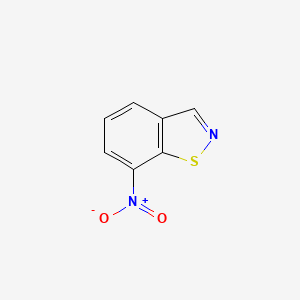
![7-Hydroxy-6,7-dihydro-5H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B8778469.png)
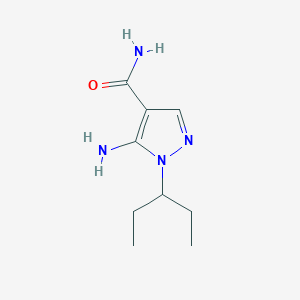
![7-Chloro-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B8778473.png)
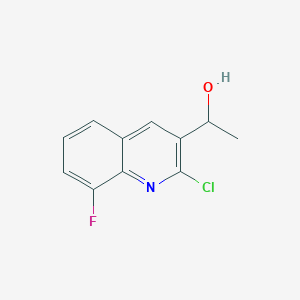
![1,3-Benzenediol, 4,4'-[(5-chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis-](/img/structure/B8778487.png)
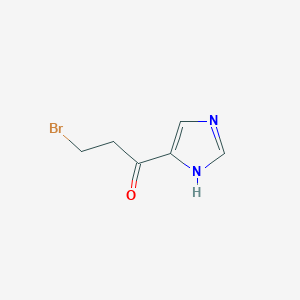
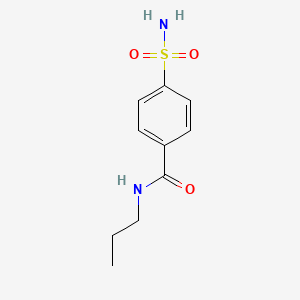
![2-(pyridin-4-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B8778498.png)
